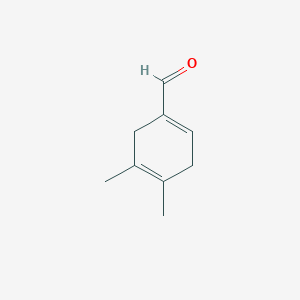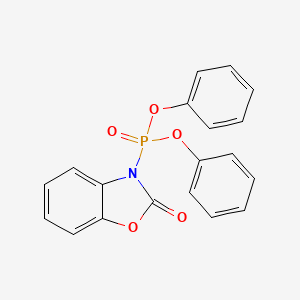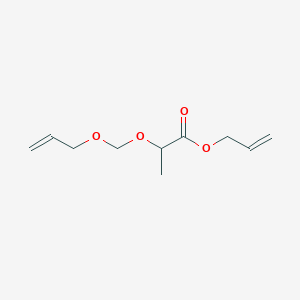
4-Methoxy-3,4-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3,4-dimethylpentan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and two methyl groups attached to the pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the alkylation of this compound with appropriate alkyl halides in the presence of a strong base. Another method includes the condensation of this compound with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-3,4-dimethylpentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,4-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanone:
4,4-Dimethyl-2-pentanone: Another related compound with a different substitution pattern on the pentan-2-one backbone.
Uniqueness
4-Methoxy-3,4-dimethylpentan-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
82477-88-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-methoxy-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(7(2)9)8(3,4)10-5/h6H,1-5H3 |
InChI Key |
LTQRLPBCWUEVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


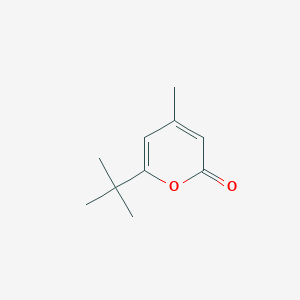
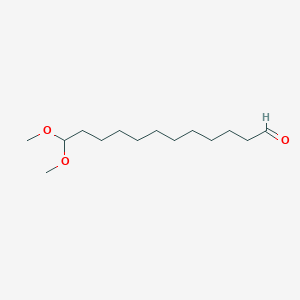
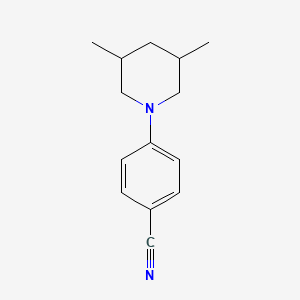
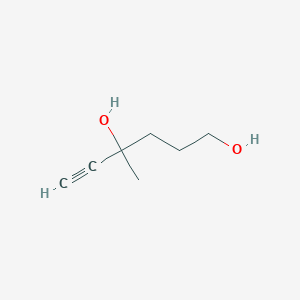
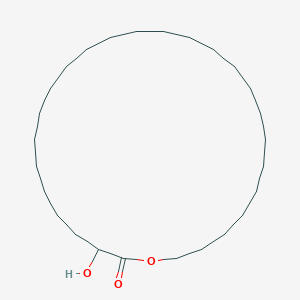
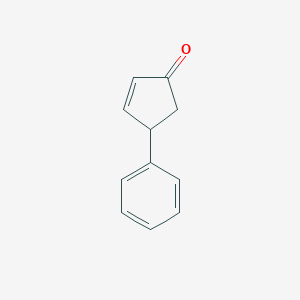
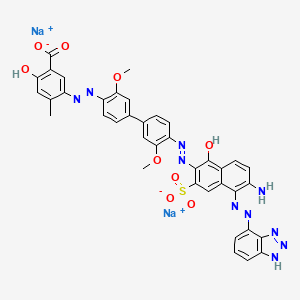
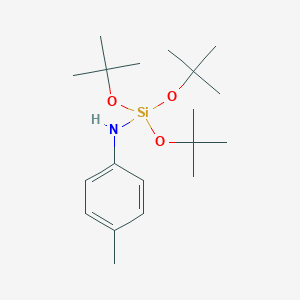
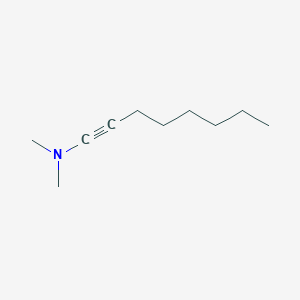
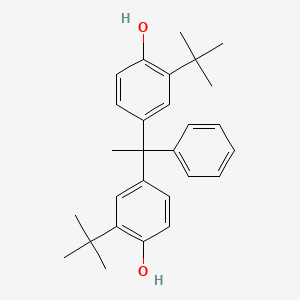
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)
